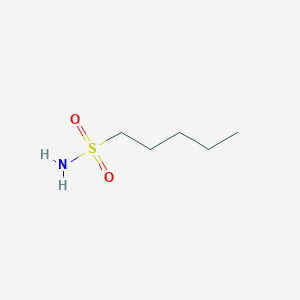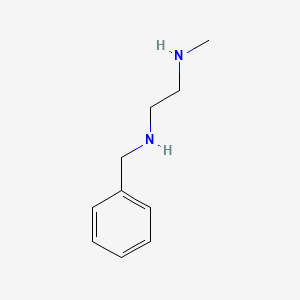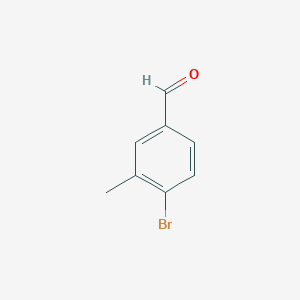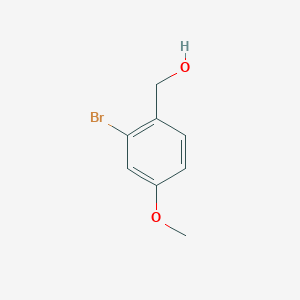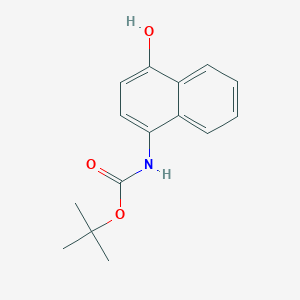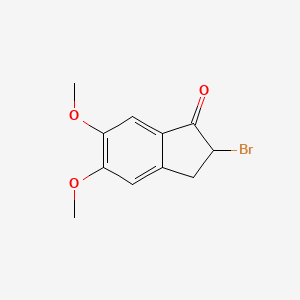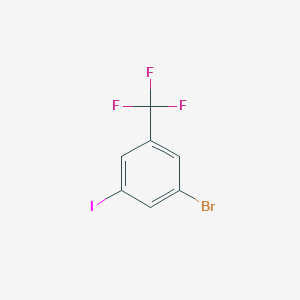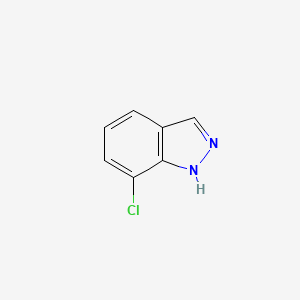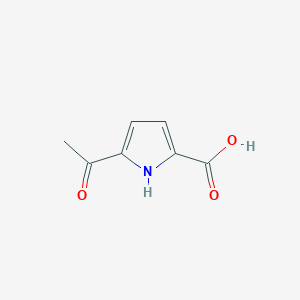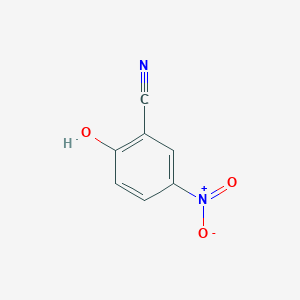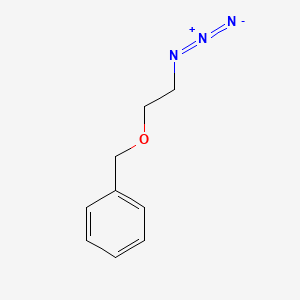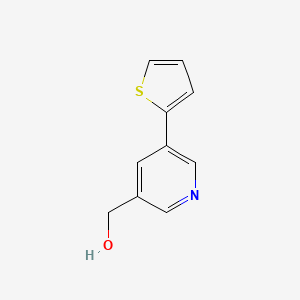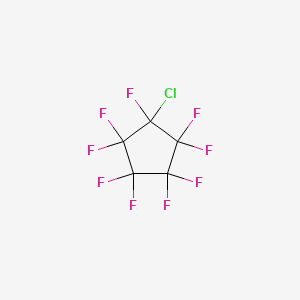
Chloro(nonafluoro)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(nonafluoro)cyclopentane is a fluorinated organic compound with the molecular formula C5ClF9 It is a derivative of cyclopentane, where one hydrogen atom is replaced by a chlorine atom and the remaining hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(nonafluoro)cyclopentane typically involves the fluorination of cyclopentane derivatives. One common method is the direct fluorination of chlorocyclopentane using elemental fluorine (F2) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Another method involves the use of fluorinating agents such as cobalt trifluoride (CoF3) or antimony pentafluoride (SbF5) to achieve the desired fluorination. These reactions are usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. Continuous flow reactors are often employed to maintain precise control over reaction conditions and to ensure the safety of the process. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Chloro(nonafluoro)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form nonafluorocyclopentane by removing the chlorine atom.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorinated cyclopentane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) under controlled conditions.
Major Products
Substitution: Formation of nonafluorocyclopentanol or nonafluorocyclopentylamine.
Reduction: Formation of nonafluorocyclopentane.
Oxidation: Formation of perfluorinated cyclopentane derivatives.
Scientific Research Applications
Chloro(nonafluoro)cyclopentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties and stability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its high thermal and chemical stability.
Mechanism of Action
The mechanism of action of chloro(nonafluoro)cyclopentane involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds and other non-covalent interactions, affecting the behavior of biological molecules and chemical systems. The compound’s stability and resistance to degradation make it an attractive candidate for various applications.
Comparison with Similar Compounds
Chloro(nonafluoro)cyclopentane can be compared with other fluorinated cycloalkanes such as:
Nonafluorocyclopentane: Lacks the chlorine atom, making it less reactive in substitution reactions.
Chlorocyclopentane: Lacks the fluorine atoms, making it less stable and less chemically inert.
Perfluorocyclopentane: Fully fluorinated, making it highly stable but less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, providing a balance between reactivity and stability that is not found in other similar compounds.
Properties
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF9/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVQKOLPIBOMHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)Cl)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456712 |
Source


|
| Record name | Chloro(nonafluoro)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376-76-1 |
Source


|
| Record name | Chloro(nonafluoro)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
